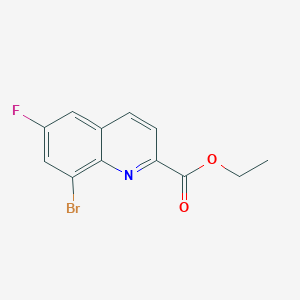
Ethyl 8-bromo-6-fluoroquinoline-2-carboxylate
カタログ番号 B8477432
分子量: 298.11 g/mol
InChIキー: ZTWNQHNXEOMECF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US08895550B2
Procedure details


Ethyl 8-bromo-6-fluoroquinoline-2-carboxylate (3.201 g, 10.7 mmol) was weighed into a flask, and dissolved in 100 mL of DCM. The reaction was cooled to −78° C., followed by drop-wise addition of DIBAL-H (21.48 mL, 32.22 mmol) over 10 minutes. The reaction was then allowed to stir and warm to ambient temperature over 2 hours at which time the starting material had been consumed. The reaction was quenched with 10 mL MeOH, followed by addition of 100 mL of Rochelle's Salts, and stirred overnight to remove the emulsion. The reaction was then partitioned with ethyl acetate. The combined organic fractions were concentrated in vacuo. The crude semi solid was purified by flash column chromatography (eluting with a 20-50% ethyl acetate/hexanes gradient), affording the desired product as an orange-yellow semi solid (2.27 g, 42% yield) MS APCI (+) m/z 256.1 and 258 (M+1 of each Br isotope) detected.



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([F:17])[CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([C:12](OCC)=[O:13])[CH:8]=[CH:7]2.CC(C[AlH]CC(C)C)C>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([F:17])[CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([CH2:12][OH:13])[CH:8]=[CH:7]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.201 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=C2C=CC(=NC12)C(=O)OCC)F
|
Step Two
|
Name
|
|
|
Quantity
|
21.48 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warm to ambient temperature over 2 hours at which time the starting material
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had been consumed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched with 10 mL MeOH
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
followed by addition of 100 mL of Rochelle's Salts
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the emulsion
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was then partitioned with ethyl acetate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined organic fractions were concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude semi solid was purified by flash column chromatography (
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with a 20-50% ethyl acetate/hexanes gradient),
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C=C2C=CC(=NC12)CO)F
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.27 g | |
| YIELD: PERCENTYIELD | 42% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
